An In-depth Technical Guide to Acid-PEG9-t-butyl ester for Researchers and Drug Development Professionals
An In-depth Technical Guide to Acid-PEG9-t-butyl ester for Researchers and Drug Development Professionals
Introduction
Acid-PEG9-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of medicinal chemistry and drug development. Its unique architecture, featuring a terminal carboxylic acid and a t-butyl ester-protected carboxylic acid connected by a nine-unit PEG chain, makes it a versatile tool for the synthesis of complex biomolecules and therapeutic agents. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
Acid-PEG9-t-butyl ester is a well-defined, monodisperse PEG linker. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C26H50O13 | [1] |
| Molecular Weight | 570.67 g/mol | [2][3] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [4] |
| Purity | Typically >95% | [2] |
| Storage | Store at -20°C for long-term stability | [3][4] |
Core Applications in Drug Development
The primary application of Acid-PEG9-t-butyl ester is as a flexible linker in the construction of PROTACs.[2][5] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[5] The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[6]
The bifunctional nature of Acid-PEG9-t-butyl ester allows for a sequential and controlled synthesis of PROTACs. The terminal carboxylic acid can be coupled to an amine-containing ligand (either the protein of interest binder or the E3 ligase ligand), while the t-butyl ester serves as a protecting group for the other end. This protected carboxylic acid can be deprotected under acidic conditions to allow for the subsequent coupling to the second ligand.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the key chemical transformations involving Acid-PEG9-t-butyl ester in the synthesis of a PROTAC.
Amide Coupling of the Terminal Carboxylic Acid
This protocol describes the coupling of the free carboxylic acid of Acid-PEG9-t-butyl ester to an amine-functionalized ligand (e.g., a ligand for the protein of interest, POI).
Materials:
-
Amine-functionalized POI ligand
-
Acid-PEG9-t-butyl ester
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Acid-PEG9-t-butyl ester (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[7]
-
Add HATU (1.2 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude POI-linker intermediate.
-
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid, which is then ready for coupling to the second ligand (e.g., the E3 ligase ligand).
Materials:
-
POI-linker intermediate from the previous step
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified POI-linker intermediate (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the t-butyl group.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).[7]
-
The resulting crude POI-linker-acid can often be used in the next step without further purification.
Final Amide Coupling to Synthesize the PROTAC
This protocol describes the final step of coupling the deprotected POI-linker-acid with an amine-functionalized E3 ligase ligand to form the final PROTAC molecule.
Materials:
-
Crude POI-linker-acid from the previous step
-
Amine-functionalized E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Preparative reverse-phase HPLC system with a C18 column
-
Water/acetonitrile mobile phase with 0.1% TFA
Procedure:
-
Dissolve the crude POI-linker-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.[7]
-
Add HATU (1.2 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, the final PROTAC can be purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and action of a PROTAC utilizing Acid-PEG9-t-butyl ester.
Synthetic Workflow for PROTAC using Acid-PEG9-t-butyl ester
Caption: Synthetic workflow for a PROTAC using Acid-PEG9-t-butyl ester.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
Acid-PEG9-t-butyl ester is a valuable and versatile tool for researchers and professionals in drug development. Its well-defined structure and bifunctional nature facilitate the controlled and sequential synthesis of complex molecules, most notably PROTACs. The inclusion of the PEG linker often imparts favorable physicochemical properties to the final conjugate, enhancing its potential as a therapeutic agent. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this important chemical entity in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
